

Technical Monograph: 2-Hydroxy Irinotecan-d10 in Bioanalytical Applications

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Compound of Interest

Compound Name:	2-Hydroxy Irinotecan-d10
CAS No.:	1346597-30-5
Cat. No.:	B584396

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Subject: **2-Hydroxy Irinotecan-d10** (CAS 1346597-30-5) Document Type: Technical Reference & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and CMC Quality Control Specialists.

Executive Summary & Compound Identity

2-Hydroxy Irinotecan-d10 is a stable isotope-labeled (SIL) analog of 2-Hydroxy Irinotecan, a specific oxidative impurity and minor metabolite of the topoisomerase I inhibitor Irinotecan (CPT-11).

In high-precision LC-MS/MS assays, this deuterated compound serves as the definitive Internal Standard (IS). It is critical for the accurate quantification of the 2-hydroxy impurity in pharmaceutical formulations (stability indication) and biological matrices (metabolite profiling). Its d10-labeling ensures a significant mass shift (+10 Da) to prevent isotopic crosstalk with the analyte, while retaining identical chromatographic behavior to correct for matrix effects and ionization suppression.

Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Specification
Compound Name	2-Hydroxy Irinotecan-d10
CAS Number	1346597-30-5
Parent Analyte CAS	1346597-39-4 (Unlabeled 2-Hydroxy Irinotecan)
Chemical Name	(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino-d10)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Molecular Formula	C ₃₃ H ₂₈ D ₁₀ N ₄ O ₇
Molecular Weight	612.74 g/mol
Labeling Position	Bipiperidine side chain (typically d10 distributed on the piperidine rings)
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water. [1] [2] [3] [4]
pKa	Basic (piperidine nitrogen); Lactone ring susceptible to hydrolysis at pH > 7.0.

Technical Significance & Application Logic

The Role of the "2-Hydroxy" Impurity

While SN-38 is the active metabolite of Irinotecan, oxidative stress on the bipiperidine side chain generates 2-Hydroxy Irinotecan. This compound represents a critical quality attribute (CQA) in drug substance stability and a potential intermediate in the formation of downstream metabolites like APC and NPC.

Why d10? (Expertise Pillar)

The choice of a d10 label over a d3 or d6 label is deliberate and scientifically grounded:

- Mass Resolution: A +10 Da shift places the IS signal far beyond the natural isotopic envelope of the analyte (M+1, M+2), eliminating "cross-signal" interference even at high analyte

concentrations.

- **Fragmentation Stability:** The deuterium atoms are typically incorporated into the piperidine ring. Since the primary MS/MS fragmentation of Irinotecan involves the cleavage of the carbamate linker, the d10 label remains on the side-chain fragment or modifies the precursor mass, allowing distinct MRM transitions.

Self-Validating Protocol Design

To ensure data integrity (Trustworthiness), the use of this IS must follow a protocol where the IS response tracks the Analyte response through:

- **Extraction Efficiency:** The IS must compensate for recovery losses during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
- **Ionization Normalization:** Co-elution ensures the IS experiences the exact same electrospray ionization (ESI) suppression/enhancement as the analyte.

Experimental Protocols

A. Stock Solution Preparation

- **Solvent:** Dissolve neat **2-Hydroxy Irinotecan-d10** in DMSO to create a primary stock (e.g., 1 mg/mL). Avoid protic solvents like water/methanol for long-term storage to prevent potential deuterium exchange if acidic protons were labeled (though C-D bonds are stable).
- **Storage:** Store at -20°C or -80°C protected from light. Camptothecins are highly photosensitive; exposure to UV light causes ring opening and degradation.

B. LC-MS/MS Methodology

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm. Mobile Phase:

- A: 0.1% Formic Acid in Water.
- B: 0.1% Formic Acid in Acetonitrile.

- Note: Acidic pH is mandatory to maintain the lactone ring form. Neutral/basic pH causes hydrolysis to the carboxylate form, splitting the peak and reducing sensitivity.

MS/MS Transitions (Theoretical): Based on the cleavage of the biperidine side chain:

- Analyte (2-OH-Irinotecan): Precursor m/z 603.3

Product m/z 393.1 (SN-38 core) or m/z 211.1 (Side chain).

- Internal Standard (2-OH-Irinotecan-d10): Precursor m/z 613.3

Product m/z 393.1 (Unlabeled SN-38 core) or m/z 221.2 (Labeled Side chain).

- Selection Strategy: Monitoring the transition to the SN-38 core (m/z 393.1) is common but risks high background if other metabolites also fragment to SN-38. Monitoring the specific side-chain fragment (m/z 221.2) is often more specific for the d10-labeled species.

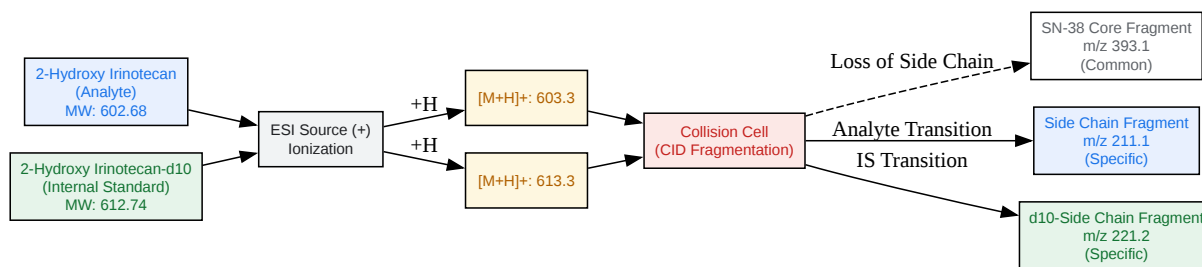
C. Sample Extraction Workflow (Protein Precipitation)

- Aliquot: 50 μ L Plasma/Serum.
- IS Addition: Add 10 μ L of **2-Hydroxy Irinotecan-d10** working solution (e.g., 500 ng/mL in MeOH).
- Precipitation: Add 200 μ L cold Acetonitrile (containing 0.1% Formic Acid).
- Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.
- Analysis: Inject Supernatant.

Visualizations

Diagram 1: Analytical Logic & Fragmentation

This diagram illustrates the structural relationship and the MS/MS fragmentation logic used to distinguish the analyte from the internal standard.

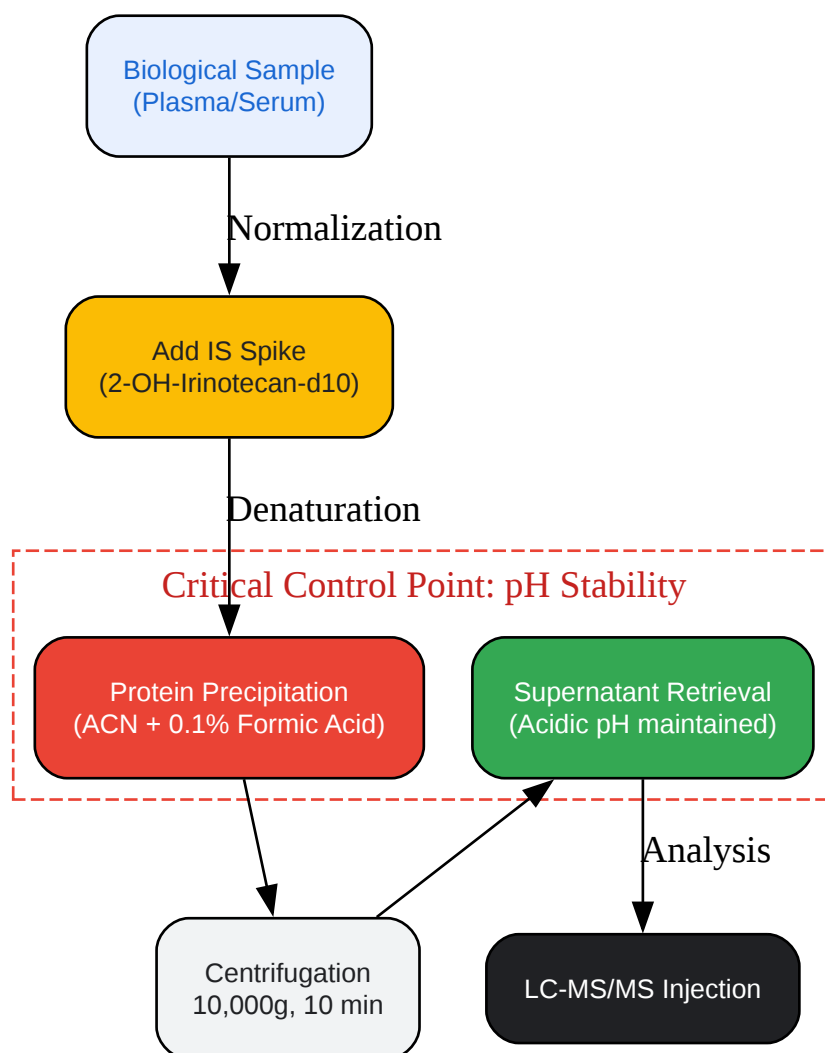


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Caption: MS/MS fragmentation pathway showing the mass shift provided by the d10-label, enabling specific detection.

Diagram 2: Sample Preparation Workflow

A robust workflow ensuring the stability of the lactone ring during extraction.



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Caption: Extraction workflow emphasizing acidic conditions to prevent lactone hydrolysis.

References

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Sources

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